(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
®-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate is a chemical compound with the following properties:
- Molecular Formula : C₁₁H₂₁NO₃
- Molecular Weight : 215.2893 g/mol
- Synonyms : It may also be referred to by other names or synonyms in the literature.
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, the exact synthetic route is not provided in the available sources. However, further research into relevant papers might reveal detailed synthetic methods.
Molecular Structure Analysis
The molecular structure of ®-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate can be elucidated using various techniques:
- Gas Chromatography–Mass Spectrometry (GC–MS) : This method helps identify the compound’s mass spectrum and fragmentation pattern.
- High-Resolution Liquid Chromatography–Mass Spectrometry (LC–MS) : LC–MS provides additional structural information.
- X-ray Diffraction : X-ray crystallography determines the precise arrangement of atoms in the crystal lattice.
- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy reveals the connectivity of atoms within the molecule.
- Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about functional groups.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : The carbamate group may undergo hydrolysis under specific conditions.
- Esterification : The tert-butyl group can react with acids to form esters.
- Amide Formation : The carbamate moiety can react with amines to form amides.
Physical And Chemical Properties Analysis
- Physical State : The compound may exist as a solid or crystalline material.
- Melting Point : The temperature at which it transitions from solid to liquid.
- Boiling Point : The temperature at which it vaporizes.
- Density : The mass per unit volume.
- Solubility : Its ability to dissolve in various solvents.
Scientific Research Applications
Synthesis Techniques
Researchers have developed methods for synthesizing derivatives of tert-butyl carbamates, focusing on their applications in complex organic syntheses. For instance, the preparation and Diels-Alder reaction of 2-Amido substituted furan derivatives highlight the versatility of tert-butyl carbamates in synthesizing heterocyclic compounds (Padwa, Brodney, & Lynch, 2003). Similarly, a one-step synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate demonstrates the compound's utility in preparing key intermediates for carbapenem synthesis (Chao, Hao, & Wang, 2009).
Molecular Structure and Bonding
The study of carbamate derivatives has also shed light on the importance of hydrogen and halogen bonds in crystal structures. Research on two carbamate derivatives reveals the intricate balance of strong and weak hydrogen bonds assembling molecules into a three-dimensional architecture (Das et al., 2016). This work emphasizes the role of molecular interactions in determining the structural characteristics of chemical compounds.
Catalytic Applications and Synthesis of Natural Products
The compound has been employed as an intermediate in the synthesis of natural products and in studies related to catalysis. For example, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate as an intermediate in natural product synthesis showcases its role in producing compounds with cytotoxic activity (Tang et al., 2014). Another study on the bioinspired manganese complexes catalyzed epoxidation for synthesizing the epoxyketone fragment of carfilzomib underlines the compound's utility in developing pharmaceutical intermediates (Qiu, Xia, & Sun, 2019).
Antibacterial Activity
Research into novel derivatives of tert-butyl carbamates has also included the exploration of their antibacterial properties. A study on the design, synthesis, and antibacterial activity of certain derivatives highlights the potential for developing new antibacterial agents (Prasad, 2021).
Safety And Hazards
- Toxicity : Information on toxicity levels and potential hazards.
- Handling Precautions : Proper handling procedures to minimize risks.
- Environmental Impact : Considerations regarding environmental safety.
Future Directions
Research gaps and areas for further investigation:
- Biological Activity : Explore potential biological effects.
- Pharmacological Applications : Investigate any therapeutic applications.
- Structure–Activity Relationships : Understand how structural modifications impact activity.
properties
IUPAC Name |
tert-butyl N-methyl-N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZUQWBUVSVLRT-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C=O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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